molecular formula C10H16BrNO3 B3039722 (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate CAS No. 128811-38-1

(R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B3039722
CAS No.: 128811-38-1
M. Wt: 278.14 g/mol
InChI Key: PBCOFGASVWDIPR-SSDOTTSWSA-N
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Description

This compound is a bromomethyl derivative of pyrrolidine. Pyrrolidine is a cyclic amine, and bromomethyl groups are often used in organic synthesis due to their reactivity . The “®-tert-Butyl” part indicates that the compound has a tertiary butyl group, which is a branched alkyl group, and the “®” denotes the configuration of the chiral center .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, substituted with a bromomethyl group and a tert-butyl group. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group. They can also participate in elimination reactions, where the bromine atom and a hydrogen atom are removed to form a double bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, bromomethyl compounds are reactive and may be liquid at room temperature .

Scientific Research Applications

Supramolecular Arrangements and Interactions

  • Study of Supramolecular Assemblies : Research has shown that 3-oxopyrrolidines and their analogues, related to (R)-tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate, form diverse supramolecular arrangements influenced by weak intermolecular interactions such as CH⋯O and CH⋯π. These interactions play a significant role in determining the conformation and assembly of these molecules, despite lacking a traditional hydrogen bond donor-acceptor system. This insight highlights the potential of such compounds in the formation of complex molecular structures (Samipillai et al., 2016).

Synthesis and Molecular Structures

  • Parallel Solution-phase Synthesis : A study demonstrated the synthesis of a series of N(4')-substituted di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylates through parallel acid-catalyzed treatment. This research contributes to the knowledge of synthesizing similar compounds, showcasing the versatility and potential applications in various chemical syntheses (Svete et al., 2010).

  • Diastereoselectivity in Synthesis : Another study focused on the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate. It explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, offering insights into the stereochemical outcomes in the synthesis of related compounds (Vallat et al., 2009).

  • Cyclic Amino Acid Esters Synthesis : Research on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester provided valuable information on the molecular structures and potential applications of similar compounds in chemical synthesis (Moriguchi et al., 2014).

Functionalization and Chemical Transformations

  • Efficient Synthesis for Functionalization : A method for synthesizing highly functionalized 2-pyrrolidinone, specifically tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, was reported. This compound's utility was demonstrated in the synthesis of novel macrocyclic inhibitors, indicating its importance in medicinal chemistry and drug discovery (Sasaki et al., 2020).

  • Enantioselective Synthesis : The synthesis of enantiomerically pure pyrrolidine derivatives with potential antithrombin activity highlighted the importance of stereochemistry in the synthesis of bioactive compounds. This research could guide the development of new drugs or chemical agents (Ayan et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as TERT-BUTYL (2R)-2-(BROMOMETHYL)-5-OXOPYRROLIDINE-1-CARBOXYLATE or ®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate, is a derivative of pyrrolidine . Pyrrolidine derivatives have been found to interact with a variety of biological targets. One such target is the enzyme Beta-secretase 1 (BACE1), which is responsible for the proteolytic processing of the amyloid precursor protein (APP), leading to the generation of amyloid-β (Aβ) peptides .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties allow them to interact with their targets in unique ways, potentially leading to different biological profiles depending on the spatial orientation of substituents .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known biological activities of pyrrolidine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .

Action Environment

It’s worth noting that the synthesis of pyrrolidin-2-ones has been achieved under mild conditions without using a metal, suggesting potential environmental resilience .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often flammable and can cause skin and eye irritation. They may also be harmful if inhaled or swallowed .

Biochemical Analysis

Biochemical Properties

®-1-Boc-5-(bromomethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds due to the presence of the bromomethyl group. This group is highly reactive and can form bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins . This interaction can lead to enzyme inhibition or modification, affecting the enzyme’s activity and function.

Cellular Effects

The effects of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one on cellular processes are diverse. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter the protein’s function, leading to changes in gene expression and cellular metabolism . For instance, the compound may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one exerts its effects primarily through covalent modification of biomolecules. The bromomethyl group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification . Additionally, these modifications can lead to changes in gene expression by altering the activity of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes.

Metabolic Pathways

®-1-Boc-5-(bromomethyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of ®-1-Boc-5-(bromomethyl)pyrrolidin-2-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For example, localization to the nucleus may influence gene expression, while localization to the mitochondria may affect cellular metabolism.

Properties

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOFGASVWDIPR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130696
Record name 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128811-38-1
Record name 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128811-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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